N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20029278
InChI: InChI=1S/C24H24N4O4S2/c1-4-32-18-9-7-6-8-17(18)25-19(29)14-27-21-20(34-23(26-21)33-5-2)22(30)28(24(27)31)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3,(H,25,29)
SMILES:
Molecular Formula: C24H24N4O4S2
Molecular Weight: 496.6 g/mol

N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

CAS No.:

Cat. No.: VC20029278

Molecular Formula: C24H24N4O4S2

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide -

Specification

Molecular Formula C24H24N4O4S2
Molecular Weight 496.6 g/mol
IUPAC Name N-(2-ethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C24H24N4O4S2/c1-4-32-18-9-7-6-8-17(18)25-19(29)14-27-21-20(34-23(26-21)33-5-2)22(30)28(24(27)31)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3,(H,25,29)
Standard InChI Key GBUNZTBYGLTWOP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC

Introduction

Synthesis Pathway

While specific synthesis details for this compound are not directly available in the provided sources, general methods for similar thiazolopyrimidine derivatives involve:

  • Cyclization Reactions:

    • Starting from precursors such as thiourea or thioamides combined with β-ketoesters or malonates to form the thiazole ring.

    • Subsequent condensation with guanidine or amidines to construct the pyrimidine moiety.

  • Substitution Reactions:

    • Introduction of functional groups like ethoxyphenyl or p-tolyl groups through nucleophilic substitution or coupling reactions.

    • Addition of ethylthio groups via reaction with alkyl halides in the presence of a base.

  • Acetamide Formation:

    • Coupling of the intermediate with acetic anhydride or acetyl chloride to form the final acetamide derivative.

This multi-step synthesis typically requires careful control of reaction conditions (temperature, solvents) and purification steps like recrystallization or chromatography.

Biological Activity

  • Potential Targets:

    • Enzymes such as kinases or oxidoreductases.

    • Receptors involved in inflammation or cancer pathways.

  • Reported Activities in Related Compounds:

    • VEGFR-2 inhibition (vascular endothelial growth factor receptor), which is relevant for antiangiogenic and anticancer therapies .

    • Anti-inflammatory effects through inhibition of enzymes like COX-2 or 5-LOX .

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., amides, ethers).
X-Ray CrystallographyDetermines precise molecular geometry and crystal packing.

Applications and Future Research

Given its complex structure and pharmacologically relevant features:

  • Drug Development:

    • The compound could serve as a lead molecule for developing drugs targeting cancer, inflammation, or microbial infections.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications to substituents (e.g., varying alkyl/aryl groups) could optimize potency and selectivity.

  • In Silico Studies:

    • Molecular docking and dynamics simulations to predict binding affinities with biological targets.

  • Experimental Validation:

    • In vitro assays (e.g., enzyme inhibition studies).

    • In vivo models for efficacy and toxicity testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator